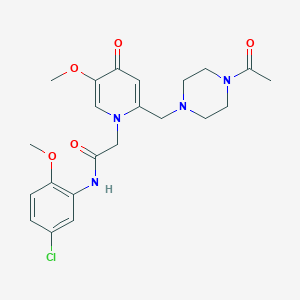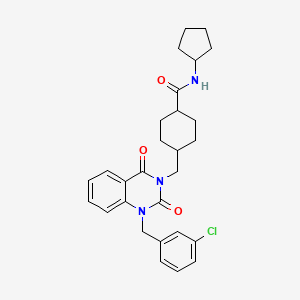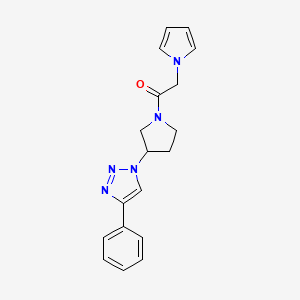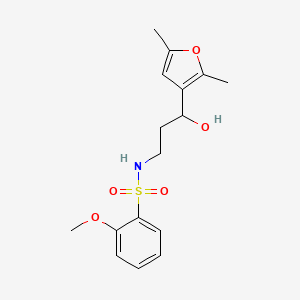![molecular formula C16H17NO4 B2505168 2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 202459-40-3](/img/structure/B2505168.png)
2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione" is a derivative of 1,3-cyclohexanedione, which is a key building block in organic synthesis. The compound features a benzodioxole moiety linked to a methylene bridge, which is further connected to a 1,3-cyclohexanedione core with two methyl groups at the 5-position. This structure is indicative of potential biological activity and is a candidate for further chemical modifications.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, derivatives of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) have been synthesized using urea as a catalyst under ultrasound, which offers high yields and an environmentally friendly approach . Similarly, the synthesis of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a closely related compound, has been achieved from 1,3-cyclohexanedione and DMF-DMA, following literature procedures . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule . The crystal structures of compounds such as 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione have been reported, which can inform the analysis of the target compound's structure .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied extensively. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to afford substituted pyranones . Additionally, rearrangements of related pyranone derivatives have been observed in the presence of different nucleophiles, leading to the formation of aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives . These studies suggest that the compound of interest may also undergo a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "this compound" have been explored. The preparation of 2,2'-methylenebis(1,3-cyclohexanedione) has been optimized to achieve high purity and yield, indicating that the target compound may also exhibit favorable properties for isolation and characterization . The antimicrobial activity of some derivatives has been evaluated, showing significant activity against various bacteria and fungi, which suggests that the compound may also possess biological activities .
Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
Nitisinone, a compound with a cyclohexanedione core, has been studied for its degradation processes using LC-MS/MS. This research aimed to understand the stability of Nitisinone under different conditions, identifying its degradation products. The study contributes to a better understanding of the potential risks and benefits of its medical application (Barchańska et al., 2019).
Methylene-Linked Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers explored their transitional properties and the formation of twist-bend nematic phases. This work contributes to the field of liquid crystal science, highlighting the impact of methylene linkage on the material's mesophases and their potential applications in displays and sensors (Henderson & Imrie, 2011).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies have advanced understanding of Alzheimer's disease pathology. Radioligands like 18F-FDDNP and 11C-PIB have been used for in vivo imaging of amyloid deposits in the brain, contributing to early detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Synthesis of Polyfunctional Heteroaromatics
Research on the synthesis of novel functionalized heteroaromatic compounds has led to the discovery of new rearrangements and corrections to previously assigned structures. This work impacts the development of new methods for synthesizing heteroaromatic compounds, which are crucial in pharmaceuticals and materials science (Moustafa et al., 2017).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2)6-12(18)11(13(19)7-16)8-17-10-3-4-14-15(5-10)21-9-20-14/h3-5,8,18H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUKAQMMBQGWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC3=C(C=C2)OCO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2505090.png)

![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)


![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)



